molecular formula C12H13F2NO4 B2729554 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2138217-50-0

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2729554
CAS No.: 2138217-50-0
M. Wt: 273.236
InChI Key: WVNSSQBXPOQLQR-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound characterized by the presence of two fluorine atoms on the benzene ring and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Nitration: The benzene ring is nitrated to introduce a nitro group, which is then reduced to an amino group.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Fluorination: Fluorine atoms are introduced at the desired positions on the benzene ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.

    3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: Similar structure but with different fluorine substitution pattern, affecting its reactivity and applications.

    2,4-Difluoro-3-aminobenzoic acid: Similar but without the Boc protection, making it more reactive but less stable.

Uniqueness

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the combination of fluorine atoms and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

2,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)5-4-6(8(9)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNSSQBXPOQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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